6-(ヒドロキシメチル)ニコチン酸エチル

概要

説明

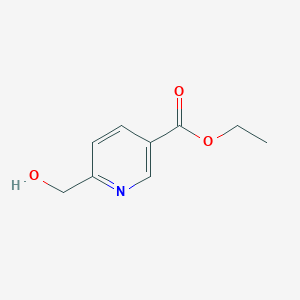

Ethyl 6-(hydroxymethyl)nicotinate is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a colorless to pale yellow liquid that belongs to the class of nicotinates. This compound is known for its versatile applications in various fields, including medical research, organic synthesis, and medicinal chemistry.

科学的研究の応用

Ethyl 6-(hydroxymethyl)nicotinate has a wide range of applications in scientific research:

作用機序

Target of Action

Ethyl 6-(hydroxymethyl)nicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of nicotinic acid derivatives are often nicotinic acid receptors, which play a crucial role in various biological processes . .

Mode of Action

For instance, methyl nicotinate, another derivative, is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .

Biochemical Pathways

Nicotine, a related compound, is known to affect several pathways, including the pyridine and pyrrolidine pathways . In these pathways, nicotine is catabolized into fumaric acid, which then enters the TCA cycle . It’s plausible that Ethyl 6-(hydroxymethyl)nicotinate might affect similar pathways, but this needs further investigation.

Pharmacokinetics

Related compounds like 6-methylnicotine have been studied, and it was found that the aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine

Result of Action

For instance, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application .

Action Environment

It’s known that the compound should be stored sealed in a dry environment at 2-8°c . This suggests that temperature and humidity might affect its stability.

生化学分析

Biochemical Properties

Ethyl 6-(hydroxymethyl)nicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinate phosphoribosyltransferase, an enzyme involved in the biosynthesis of NAD⁺ (nicotinamide adenine dinucleotide). This interaction facilitates the conversion of nicotinic acid to nicotinate mononucleotide, a crucial step in NAD⁺ biosynthesis . Additionally, Ethyl 6-(hydroxymethyl)nicotinate has been shown to interact with nicotinamide mononucleotide adenylyltransferase, further contributing to NAD⁺ biosynthesis .

Cellular Effects

Ethyl 6-(hydroxymethyl)nicotinate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Ethyl 6-(hydroxymethyl)nicotinate enhances the expression of genes involved in oxidative stress response and energy metabolism . It also modulates cell signaling pathways such as the MAPK (mitogen-activated protein kinase) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of Ethyl 6-(hydroxymethyl)nicotinate involves several binding interactions with biomolecules. It binds to nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, facilitating the biosynthesis of NAD⁺ . Additionally, Ethyl 6-(hydroxymethyl)nicotinate acts as an activator of sirtuins, a family of NAD⁺-dependent deacetylases that regulate various cellular processes, including gene expression, DNA repair, and metabolism . This activation leads to changes in gene expression and enzyme activity, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 6-(hydroxymethyl)nicotinate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that Ethyl 6-(hydroxymethyl)nicotinate is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that Ethyl 6-(hydroxymethyl)nicotinate maintains its effects on cellular function, including enhanced gene expression and metabolic activity, over extended periods .

Dosage Effects in Animal Models

The effects of Ethyl 6-(hydroxymethyl)nicotinate vary with different dosages in animal models. At low doses, it has been observed to enhance metabolic activity and improve overall cellular function . At high doses, Ethyl 6-(hydroxymethyl)nicotinate can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been identified, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

Ethyl 6-(hydroxymethyl)nicotinate is involved in several metabolic pathways, including the nicotinate and nicotinamide metabolism pathway . It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, facilitating the conversion of nicotinic acid to NAD⁺ . This involvement in NAD⁺ biosynthesis highlights its importance in cellular energy metabolism and redox balance .

Transport and Distribution

The transport and distribution of Ethyl 6-(hydroxymethyl)nicotinate within cells and tissues involve various transporters and binding proteins. It is transported across cell membranes via specific transporters, including organic cation transporters . Once inside the cell, Ethyl 6-(hydroxymethyl)nicotinate is distributed to different cellular compartments, including the cytoplasm and mitochondria . This distribution is crucial for its role in modulating cellular metabolism and energy production .

Subcellular Localization

Ethyl 6-(hydroxymethyl)nicotinate exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in NAD⁺ biosynthesis and energy metabolism . Additionally, Ethyl 6-(hydroxymethyl)nicotinate undergoes post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 6-(hydroxymethyl)nicotinate can be synthesized through several methods. One common method involves the reaction of dimethyl 2,5-pyridine dicarboxylate with calcium chloride in tetrahydrofuran and ethanol, followed by reduction with sodium tetrahydroborate . Another method involves the oxidation of 2-methyl-5-ethylpyridine at elevated temperatures .

Industrial Production Methods

Industrial production methods for ethyl 6-(hydroxymethyl)nicotinate typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions

Ethyl 6-(hydroxymethyl)nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize ethyl 6-(hydroxymethyl)nicotinate.

Reduction: Sodium tetrahydroborate is a common reducing agent used in the synthesis of this compound.

Substitution: Halogenation reactions can be performed using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

類似化合物との比較

Ethyl 6-(hydroxymethyl)nicotinate can be compared with other similar compounds, such as:

Methyl nicotinate: Used as a rubefacient in topical preparations.

Chromium nicotinate: Used to treat chromium deficiencies and associated symptoms.

Nicotine: A stimulant drug that acts as an agonist at nicotinic acetylcholine receptors.

Uniqueness

Ethyl 6-(hydroxymethyl)nicotinate is unique due to its specific chemical structure and versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in drug discovery and development set it apart from other similar compounds.

特性

IUPAC Name |

ethyl 6-(hydroxymethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)7-3-4-8(6-11)10-5-7/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSGPHNFOMPILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567473 | |

| Record name | Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35005-81-3 | |

| Record name | Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)

![[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene](/img/structure/B1317480.png)

![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B1317494.png)